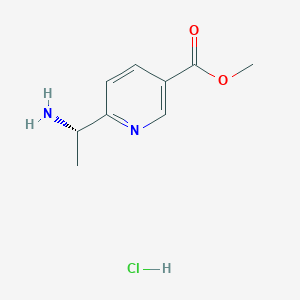
(S)-Methyl 6-(1-aminoethyl)nicotinate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Methyl 6-(1-aminoethyl)nicotinate hydrochloride is a chemical compound that belongs to the class of nicotinates It is a derivative of nicotinic acid and contains an aminoethyl group
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In industrial settings, the production of (S)-Methyl 6-(1-aminoethyl)nicotinate hydrochloride may involve large-scale esterification processes followed by purification steps such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
(S)-Methyl 6-(1-aminoethyl)nicotinate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted nicotinates.
科学研究应用
(S)-Methyl 6-(1-aminoethyl)nicotinate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and receptor binding.
Medicine: This compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals .
作用机制
The mechanism of action of (S)-Methyl 6-(1-aminoethyl)nicotinate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, or gene expression .
相似化合物的比较
Similar Compounds
- (S)-3-(1-Aminoethyl)-6-chloroquinolin-2(1H)-one hydrochloride
- (S)-3-(1-Aminoethyl)-6-fluoroquinolin-2(1H)-one hydrochloride
- 6-Amino-1-hexanethiol hydrochloride
Uniqueness
(S)-Methyl 6-(1-aminoethyl)nicotinate hydrochloride is unique due to its specific structure, which combines the nicotinate moiety with an aminoethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic uses further highlight its uniqueness compared to similar compounds .
属性
分子式 |
C9H13ClN2O2 |
|---|---|
分子量 |
216.66 g/mol |
IUPAC 名称 |
methyl 6-[(1S)-1-aminoethyl]pyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-6(10)8-4-3-7(5-11-8)9(12)13-2;/h3-6H,10H2,1-2H3;1H/t6-;/m0./s1 |
InChI 键 |
SVRYNTWOUUIFPW-RGMNGODLSA-N |
手性 SMILES |
C[C@@H](C1=NC=C(C=C1)C(=O)OC)N.Cl |
规范 SMILES |
CC(C1=NC=C(C=C1)C(=O)OC)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


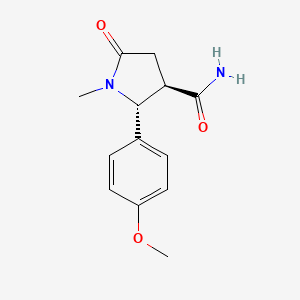
![7-Oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazine-6-carboxylic acid](/img/structure/B11718349.png)
![Diethyl [(hydroxyimino)bis(2,2,2-trichloroethane-1,1-diyl)]biscarbamate](/img/structure/B11718354.png)
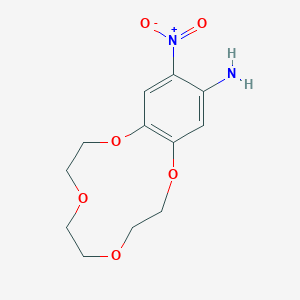


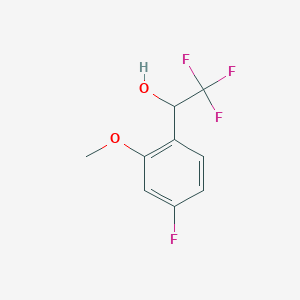
![(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid](/img/structure/B11718378.png)

![2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}acetic acid](/img/structure/B11718386.png)


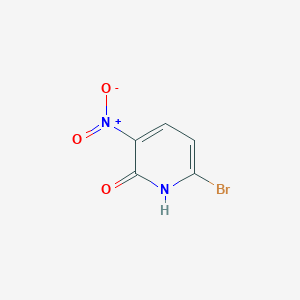
![(1S,3aS,3bS,9aR,9bS,11aS)-1,9a-dihydroxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11718408.png)
